molecular formula C17H20ClN3O2 B2420294 5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine CAS No. 2379984-95-7

5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine

カタログ番号: B2420294
CAS番号: 2379984-95-7
分子量: 333.82
InChIキー: RAKQMZRQLWPADR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine (also known as CP-690,550) is a potent and selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, CP-690,550 can modulate the immune response and has shown promising results in the treatment of various autoimmune diseases.

作用機序

CP-690,550 is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines involved in the immune response. By inhibiting JAK3, CP-690,550 can modulate the immune response and reduce inflammation. It has been shown to inhibit the activation and proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. It also inhibits the activation and proliferation of T cells and B cells, as well as the production of antibodies. CP-690,550 has been shown to have a favorable safety profile and is generally well-tolerated in clinical trials.

実験室実験の利点と制限

CP-690,550 is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune response. However, its specificity for JAK3 may limit its use in certain experiments where other JAKs are involved. Additionally, CP-690,550 has a relatively short half-life, which may require frequent dosing in experiments.

将来の方向性

1. Combination therapies: CP-690,550 has shown promising results in combination with other drugs such as methotrexate and tumor necrosis factor (TNF) inhibitors. Further studies are needed to determine the optimal combination therapy for different autoimmune diseases.
2. Targeting other JAKs: CP-690,550 is a selective inhibitor of JAK3, but other JAKs such as JAK1 and JAK2 are also involved in the immune response. Further studies are needed to develop selective inhibitors of these JAKs and to determine their potential therapeutic applications.
3. Biomarker identification: CP-690,550 has been shown to effectively reduce the levels of pro-inflammatory cytokines, but further studies are needed to identify biomarkers that can predict response to treatment and monitor disease activity.
4. Alternative routes of administration: CP-690,550 is currently administered orally, but alternative routes of administration such as subcutaneous injection or intravenous infusion may improve its efficacy and reduce side effects.
5. Long-term safety and efficacy: Further studies are needed to determine the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases.

合成法

The synthesis of CP-690,550 involves several steps starting from the reaction of 4-methoxybenzyl alcohol with 2,2-dimethoxypropane in the presence of an acid catalyst to form the corresponding acetal intermediate. The acetal is then reacted with 5-chloropyrimidine-2-amine in the presence of a base to yield the desired product.

科学的研究の応用

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively reduce the levels of pro-inflammatory cytokines and inhibit the activation of T cells and B cells. Clinical trials have demonstrated the efficacy of CP-690,550 in improving disease activity and reducing symptoms in patients with rheumatoid arthritis and psoriasis.

特性

IUPAC Name

5-chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-22-15-4-2-13(3-5-15)17(6-8-23-9-7-17)12-21-16-19-10-14(18)11-20-16/h2-5,10-11H,6-9,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKQMZRQLWPADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。